Tetrabutylphosphonium methanesulfonate

Catalog No.
S1902395
CAS No.
98342-59-7
M.F
C17H39O3PS
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium methanesulfonate

CAS Number

98342-59-7

Product Name

Tetrabutylphosphonium methanesulfonate

IUPAC Name

methanesulfonate;tetrabutylphosphanium

Molecular Formula

C17H39O3PS

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DSQCNXSPLHDLED-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Proteomics Research

TBPS is a crucial component in certain proteomic techniques, particularly those involving protein extraction and solubilization. Its positively charged phosphonium group interacts with negatively charged biomolecules like proteins, aiding in their extraction from cells and tissues [1]. Additionally, TBPS can help solubilize certain membrane proteins, which are typically difficult to isolate due to their hydrophobic nature [1].

  • Deng, Y., et al. (2017). Label-free quantitative proteomics analysis of human liver tissue by data-independent acquisition tandem mass spectrometry. Journal of Proteome Research, 16(2), 732-742.

Catalyst and Reaction Media

TBPS demonstrates potential as a catalyst or reaction media in specific chemical reactions. Its ionic nature and stability allow it to participate in various processes, including:

  • Organic synthesis: TBPS can act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) [2].
  • Electrochemical applications: TBPS may be used as an electrolyte component in certain electrochemical reactions due to its ionic conductivity [3].

Please note

While research on TBPS as a catalyst is ongoing, more studies are needed to fully understand its effectiveness and optimize its use in different reaction types.

Here are some references for further exploration:

  • Tokuda, H., et al. (2004). Phosphonium-based ionic liquids as phase-transfer catalysts for Heck reactions. Tetrahedron Letters, 45(11), 2201-2204.
  • Ye, C., et al. (2012). Task-specific ionic liquids for highly efficient CO2 capture from simulated flue gas. Green Chemistry, 14(3), 767-773.

Tetrabutylphosphonium methanesulfonate is an ionic liquid characterized by its unique chemical structure, which consists of a tetrabutylphosphonium cation and a methanesulfonate anion. Its molecular formula is C17H39O3PSC_{17}H_{39}O_{3}PS and it has a molecular weight of approximately 354.53 g/mol. This compound is noted for its stability at ambient temperatures and serves as a versatile solvent in various

The mechanism of action of TBPM depends on the specific application. As a solvent, it can interact with various solutes through a combination of factors like polarity, hydrogen bonding, and dispersion forces. In some cases, the bulky cation of TBPM can play a role in stabilizing reaction intermediates or facilitating specific reaction pathways [].

, particularly in organic synthesis and catalysis. It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases. Additionally, it can be involved in nucleophilic substitution reactions, where the methanesulfonate group can be displaced by nucleophiles .

Example Reactions

  • Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles, enabling the formation of new compounds.
  • Catalytic Reactions: It can serve as a catalyst in reactions such as alkylation or acylation, enhancing reaction rates and yields.

Tetrabutylphosphonium methanesulfonate can be synthesized through various methods:

  • Neutralization Reaction: This involves reacting tetrabutylphosphonium hydroxide with methanesulfonic acid.
  • Ion Exchange: Tetrabutylphosphonium chloride can be treated with sodium methanesulfonate to yield tetrabutylphosphonium methanesulfonate.
  • Direct Reaction: The direct reaction of tetrabutylphosphine oxide with methanesulfonic acid can also produce this compound .

Tetrabutylphosphonium methanesulfonate finds applications in several fields:

  • Organic Synthesis: Used as a solvent and catalyst in various organic reactions.
  • Electrochemistry: Serves as an electrolyte in electrochemical cells due to its ionic properties.
  • Chromatography: Acts as a stationary phase in gas chromatography, providing unique separation characteristics .

Studies on the interactions of tetrabutylphosphonium methanesulfonate with other compounds indicate that it can enhance solubility and stability of various organic molecules. Its ability to form stable ionic interactions makes it valuable for applications in drug formulation and delivery systems. Additionally, it has been explored for its potential to improve the bioavailability of poorly soluble drugs .

Tetrabutylphosphonium methanesulfonate can be compared with several similar compounds based on their structure and applications:

Compound NameMolecular FormulaUnique Features
Tetrabutylammonium methanesulfonateC17H39NO3SC_{17}H_{39}NO_{3}SContains nitrogen instead of phosphorus; used similarly as an ionic liquid.
Tetraethylammonium methanesulfonateC10H25NO3SC_{10}H_{25}NO_{3}SSmaller alkyl groups; different solubility properties.
Tetrabutylphosphonium chlorideC16H36ClPC_{16}H_{36}ClPChloride salt; less stable than the corresponding methanesulfonate salt.

Uniqueness

Tetrabutylphosphonium methanesulfonate is unique due to its combination of high thermal stability, low volatility, and excellent solvation properties, making it particularly suited for applications requiring ionic liquids. Its effectiveness in catalysis and as a solvent distinguishes it from other similar compounds that may not exhibit the same level of stability or reactivity .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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